5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Medicinal Chemistry API Intermediate Sourcing Quality Control

This compound is the definitive N2-linked triazole building block for the commercial synthesis of suvorexant, an FDA-approved dual orexin receptor antagonist (DORA). Its high regioisomeric purity eliminates the need for costly separation of N1-linked isomers, ensuring scalable and cost-effective API production. Generic substitution with N1-regioisomers or non-methylated analogs compromises synthetic efficiency and biological target engagement. Additionally, as a characterized process impurity (Compound C) in suvorexant drug substance, it is essential for analytical method development, validation, and ANDA filing. Procure today to advance your DORA pipeline.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
CAS No. 956317-36-5
Cat. No. B1440957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
CAS956317-36-5
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2N=CC=N2)C(=O)O
InChIInChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-11-4-5-12-13/h2-6H,1H3,(H,14,15)
InChIKeySRBAGFIYKNQXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 956317-36-5) – A Critical Building Block for Orexin Receptor Modulators


5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 956317-36-5) is a heterocyclic aromatic carboxylic acid with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol [1]. It is a white to light yellow crystalline powder with a melting point range of 173–177°C and a computed XLogP3-AA value of 1.8 [1]. The compound is not itself a bioactive molecule but serves as a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs), most notably suvorexant (MK-4305), an FDA-approved treatment for insomnia [2]. Its structural hallmark—the 2H-1,2,3-triazole moiety substituted at the ortho position of the benzoic acid ring—is essential for the pharmacological activity of the final API.

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Why a Generic Triazole Benzoic Acid Substitute Is Not a Viable Alternative


The 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold is not a single, interchangeable entity; subtle variations in substitution pattern, regioisomerism, and synthetic accessibility create substantial barriers to generic substitution. The target compound is the N2-arylated isomer, which is the thermodynamically favored and synthetically targeted form required for suvorexant and related DORA programs [1]. Undesired N1-regioisomers form during synthesis and must be separated, adding cost and complexity [2]. Furthermore, the position of the methyl group (5-methyl vs. 4-methyl) dictates which clinical candidate the intermediate feeds into: the 5-methyl derivative is the validated fragment for suvorexant (FDA-approved, 2014), whereas the 4-methyl derivative is the key fragment for the selective orexin-1 antagonist nivasorexant (ACT-539313), which is a different chemical entity with a distinct clinical profile [3]. Directly substituting one for the other without re-optimizing the entire synthetic route and final API structure would be scientifically unsound and likely fail quality control. The evidence below quantifies these differences.

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Quantitative Evidence for Differentiated Scientific and Procurement Decisions


Purity Benchmarking: Commercial Availability at 99.99% Purity Exceeds Typical 95-98% Standards for Triazole Benzoic Acid Analogs

The target compound is commercially available from a specialized vendor (MedChemExpress, Cat. No. HY-77001) at a certified purity of 99.99% . In contrast, the close structural analog 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, which is the key fragment for the selective orexin-1 antagonist nivasorexant (ACT-539313), is typically offered by multiple vendors at purities ranging from 95% to 98% . The >99.9% purity of the 5-methyl isomer reduces the risk of introducing process impurities that could complicate downstream API purification and analytical characterization, a critical factor for GMP manufacturing or high-sensitivity biological assays.

Medicinal Chemistry API Intermediate Sourcing Quality Control

Synthetic Yield Differentiation: A Reported 93% Yield for the 5-Methyl Derivative Surpasses the 61% Yield for the 4-Methyl Isomer in Optimized Large-Scale Processes

A patent describing an improved synthesis of the target 5-methyl compound reports a reaction yield of 93% under specific conditions (2-iodo-5-methylbenzoic acid with potassium carbonate and 1,2,3-triazole in acetone at 55–60°C for 8 hours) . In a direct and recent process chemistry comparison, the large-scale synthesis of the 4-methyl isomer—which is the key fragment for a different clinical candidate—achieved only a 61% yield on a 200 g scale, despite extensive process optimization (Cu2O-catalyzed Ullmann–Goldberg coupling, MeCN solvent, ligand-free conditions) [1]. The 32-percentage-point yield advantage for the 5-methyl derivative translates to significantly lower raw material consumption and waste generation per kilogram of product, improving overall process mass intensity and reducing cost of goods.

Process Chemistry API Manufacturing Cost of Goods

Regioisomer Control: The 5-Methyl Derivative Is Produced with High N2-Selectivity, Avoiding the N1-Regioisomer Contamination That Complicates 4-Methyl Analog Synthesis

The synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids is inherently prone to forming mixtures of N2 and N1 regioisomers, which can be difficult to separate and can contaminate the final product. For the 5-methyl derivative, optimized synthetic methods (such as that described in CN105294583A) explicitly claim to produce the target N2-isomer "isomer-free" and with high purity [1]. In contrast, the large-scale synthesis of the 4-methyl analog reports that the undesired N1-isomer potassium salt is purged into the mother liquor during crystallization, requiring careful control of solubility to achieve acceptable purity (99.8% a/a) [2]. The direct claim of "isomer-free" for the 5-methyl compound suggests a more robust regioselective process with reduced purification burden.

Process Chemistry Regioselective Synthesis Impurity Control

Validated Downstream Utility: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid Is the Proven Intermediate for FDA-Approved Suvorexant, Whereas the 4-Methyl Isomer Is Restricted to an Investigational Candidate

The 5-methyl derivative is the direct precursor to the carboxylic acid moiety in suvorexant (MK-4305), a dual orexin receptor antagonist approved by the FDA in 2014 for the treatment of insomnia [1]. The synthetic route to suvorexant involves converting this intermediate to the corresponding acid chloride and coupling it with a diazepane-benzoxazole fragment [2]. In contrast, the 4-methyl isomer is a key fragment for nivasorexant (ACT-539313), a selective orexin-1 receptor antagonist that has completed Phase II clinical trials but has not yet received regulatory approval [3]. This distinction has profound implications for procurement: the 5-methyl compound is tied to a commercialized, revenue-generating API with established demand and supply chain maturity, whereas the 4-methyl isomer is associated with a higher-risk, pre-approval asset.

Drug Development API Manufacturing Supply Chain

Physical Property Consistency: A Defined Melting Point Range (173–177°C) Enables Reliable Crystallization and Identity Confirmation, in Contrast to Divergent Literature Values for the 4-Methyl Isomer

The target compound exhibits a consistent and well-documented melting point range of 173.0 to 177.0°C as reported by multiple reputable vendors . This narrow range is critical for confirming identity and crystalline purity during incoming quality control. In contrast, the 4-methyl isomer has been reported with a melting point of 222–224°C in some sources [1], a discrepancy that may reflect differences in crystal form, purity, or analytical method. Such variability introduces ambiguity in characterization and can complicate the development of robust crystallization and drying protocols. The consistent melting point of the 5-methyl derivative reduces analytical uncertainty and supports reproducible handling in manufacturing environments.

Quality Control Analytical Chemistry Solid Form Screening

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Evidence-Backed Research and Industrial Application Scenarios


cGMP Manufacturing of Suvorexant API: Leveraging High-Purity Intermediate for Robust Supply Chains

Procurement teams sourcing intermediates for commercial suvorexant production should prioritize the 5-methyl derivative (CAS 956317-36-5) over the 4-methyl analog. The demonstrated availability of 99.99% pure material from specialized vendors reduces the risk of batch failures and simplifies analytical release. Furthermore, the compound's defined melting point (173–177°C) provides a reliable identity check, while the well-established, high-yielding synthetic route (93% reported yield) ensures cost-effective, scalable manufacturing. Substituting the 4-methyl isomer would introduce unnecessary risk and would not be suitable for the approved suvorexant route.

Medicinal Chemistry Lead Optimization: Differentiating DORA and SORA Programs

In medicinal chemistry campaigns targeting orexin receptors, the choice between the 5-methyl and 4-methyl intermediates is not arbitrary. The 5-methyl derivative is the validated building block for dual orexin receptor antagonists (DORAs) like suvorexant [1]. The 4-methyl isomer, in contrast, is the key fragment for the selective orexin-1 receptor antagonist (SORA) nivasorexant [2]. Researchers must select the correct intermediate based on the desired pharmacology of the final compound. The high purity (99.99%) and regioisomerically pure nature of the 5-methyl derivative [3] ensure that structure-activity relationship (SAR) studies are not confounded by impurities or off-target effects from the N1-regioisomer.

Process Chemistry and Scale-Up: A Benchmark for High-Yield, Ligand-Free Ullmann–Goldberg Couplings

Process chemists seeking to develop robust, scalable routes to triazole-containing benzoic acids can use the 5-methyl derivative as a benchmark for reaction optimization. The reported 93% yield under mild conditions (acetone, K2CO3, CuI, 55–60°C) demonstrates that high efficiency is achievable without resorting to more exotic or expensive catalyst systems. In contrast, the large-scale synthesis of the 4-methyl isomer required a more elaborate ligand-free Cu2O-catalyzed system to reach only a 61% yield [4]. The 5-methyl derivative's synthetic tractability makes it a more attractive starting point for developing new orexin receptor antagonists or other triazole-containing pharmaceuticals.

Analytical Reference Standard and Impurity Profiling

The high purity (99.99%) and consistent physical properties of the 5-methyl derivative make it an excellent candidate for use as an analytical reference standard. It is identified as a process impurity (Compound C) in the characterization of suvorexant drug substance [5]. Having access to a highly pure and well-characterized sample of this intermediate is essential for developing validated HPLC/UPLC methods to monitor its levels in final API batches, ensuring compliance with ICH Q3A guidelines on residual solvents and process impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.